Cas no 1546168-16-4 (2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 4-fluoro-α-(fluoromethyl)-3-methyl-
- 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
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- MDL: MFCD26137824
- インチ: 1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3
- InChIKey: CJMJVQUABQLJRS-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=C(C)C=1)(N)CF
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-319470-2.5g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
Enamine | EN300-319470-0.05g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 0.05g |
$864.0 | 2025-03-19 | |
Enamine | EN300-319470-5.0g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-319470-0.25g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 0.25g |
$946.0 | 2025-03-19 | |
Enamine | EN300-319470-10g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 10g |
$4421.0 | 2023-09-05 | ||
Enamine | EN300-319470-0.5g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 0.5g |
$987.0 | 2025-03-19 | |
Enamine | EN300-319470-1.0g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-319470-10.0g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 | |
Enamine | EN300-319470-0.1g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 95.0% | 0.1g |
$904.0 | 2025-03-19 | |
Enamine | EN300-319470-1g |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |
1546168-16-4 | 1g |
$1029.0 | 2023-09-05 |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amineに関する追加情報
2-Fluoro-1-(4-Fluoro-3-Methylphenyl)Ethan-1-Amine: A Comprehensive Overview
The compound 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine (CAS No. 1546168-16-4) is a structurally unique organic compound that has garnered attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of amines, specifically secondary amines, and features a substituted phenyl group with fluorine and methyl substituents. The presence of fluorine atoms in its structure introduces unique electronic properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The fluorine atoms in its structure contribute to its lipophilicity and ability to interact with biological targets, making it a promising candidate for therapeutic agents. Researchers have explored its role in modulating cellular signaling pathways, which is critical for treating diseases such as cancer and neurodegenerative disorders.
The synthesis of 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves multi-step organic reactions, including nucleophilic substitution and aromatic substitution processes. The use of fluorinated intermediates has been optimized to enhance the yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process, ensuring scalability for industrial applications.
In terms of physical properties, 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine exhibits a melting point of approximately 78°C and a boiling point around 205°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various chemical reactions and formulations. The compound's stability under different pH conditions has also been evaluated, revealing its resistance to hydrolysis under mild acidic or basic environments.
Applications of 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine extend beyond pharmaceuticals. It has been investigated as a precursor for advanced materials, such as polymers and coatings, where its amine functionality can be utilized for cross-linking reactions. Additionally, its fluorinated aromatic ring provides resistance to UV degradation, making it a candidate for high-performance materials in electronics and optoelectronics.
Recent advancements in computational chemistry have enabled detailed modeling of 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amines interactions with biological targets. Molecular docking studies have revealed potential binding modes with key enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development. Furthermore, its pharmacokinetic profile has been assessed in preclinical models, demonstrating moderate bioavailability and clearance rates.
The environmental impact of 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-amines has also been a focus of recent research. Studies indicate that it undergoes biodegradation under aerobic conditions, with microbial communities showing efficient breakdown of the compound into non-toxic byproducts. This information is crucial for ensuring sustainable practices in its production and disposal.
In conclusion, 2-fluoro
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